ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate

Medicinal Chemistry Scaffold Differentiation Physicochemical Property Tuning

Ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate is a 2,3-disubstituted quinazolin-4(3H)-one featuring an N3-ethyl acetate ester handle. This group eliminates tautomeric N3–H interference, alters H-bonding, and provides a cleavable pro-drug or PROTAC conjugation point not available in N3-phenyl analogs. Choose ≥98% HPLC-pure material for reduced assay noise in FP/TR-FRET screens at ≥10 µM.

Molecular Formula C18H23N3O4
Molecular Weight 345.399
CAS No. 866010-12-0
Cat. No. B2810220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate
CAS866010-12-0
Molecular FormulaC18H23N3O4
Molecular Weight345.399
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C2=CC=CC=C2N=C1C(C)N3CCOCC3
InChIInChI=1S/C18H23N3O4/c1-3-25-16(22)12-21-17(13(2)20-8-10-24-11-9-20)19-15-7-5-4-6-14(15)18(21)23/h4-7,13H,3,8-12H2,1-2H3
InChIKeyPVHBHFBJQPXAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate (CAS 866010-12-0): Core Quinazolinone Scaffold & Procurement-Relevant Identity


Ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate (CAS 866010-12-0) is a fully synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative bearing a 2-(1-morpholinoethyl) group and an N3-ethyl acetate side chain (C18H23N3O4, MW 345.4 g/mol) . The compound belongs to the morpholino-quinazolinone class, a privileged scaffold extensively explored for serine/threonine kinase inhibition (notably DNA-PK and PI3K), anticancer chemosensitisation, and antiviral applications [1][2]. It is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under SID 866010 (MLS000083343, supplier InterBioScreen ID STOCK5S-58129) and is commercially available from multiple vendors at purities of 95–98% [3].

Why Generic Quinazolinone Substitution Fails: Structural & Functional Non-Interchangeability of CAS 866010-12-0


Quinazolin-4(3H)-ones with morpholino substituents are a structurally diverse family; however, the specific combination of a C2 α-branched morpholinoethyl group and an N3-ethyl acetate ester creates a substitution pattern that cannot be mimicked by simple N-unsubstituted analogs (e.g., CAS 866009-93-0) or by N3-phenyl/acyl variants (e.g., Moquizone). The N3-acetate ester serves dual roles: it eliminates the tautomeric N3–H donor found in the parent 2-(1-morpholinoethyl)-4(3H)-quinazolinone, which alters hydrogen-bonding capacity and target engagement geometry, while simultaneously providing a hydrolytically cleavable handle for pro-drug strategies or protected intermediate storage [1]. Substituting this compound with an unsubstituted quinazolinone or a different N3-alkyl derivative would therefore alter physicochemical properties (logP, solubility), metabolic susceptibility, and the spatial presentation of the morpholino pharmacophore, potentially abolishing or unpredictably modifying biological activity in assays validated against the exact disubstitution pattern [1][2].

Quantitative Differentiation Evidence for Ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate (CAS 866010-12-0) vs. Closest Analogs


N3-Ethyl Acetate Substitution Eliminates Tautomeric N–H and Alters Hydrogen-Bond Donor Count Relative to the NH Parent

The target compound contains an N3-ethyl acetate substituent, replacing the tautomeric N3–H present in the closest unsubstituted analog 2-(1-morpholinoethyl)-4(3H)-quinazolinone (CAS 866009-93-0). This substitution reduces the hydrogen-bond donor (HBD) count from 1 to 0, as computed from their respective 2D structures . The elimination of the N–H donor removes a key site for hydrogen-bond-mediated target recognition and intermolecular crystal packing, directly impacting binding mode, solubility, and formulation behaviour. All other atoms and connectivity at the quinazolinone core and C2-morpholinoethyl group remain identical between the two compounds.

Medicinal Chemistry Scaffold Differentiation Physicochemical Property Tuning

Enhanced Calculated Lipophilicity (cLogP) Driven by N3-Ethyl Acetate versus NH Analog

The addition of the N3-ethyl acetate group to the quinazolinone scaffold increases calculated lipophilicity. Using the fragment-based contribution of an ethyl acetate moiety (ΔcLogP ≈ +0.8 to +1.2 log units relative to N–H) , the target compound is predicted to exhibit substantially higher cLogP than its N3-unsubstituted comparator 2-(1-morpholinoethyl)-4(3H)-quinazolinone. This difference alters partitioning behaviour in biological membranes and organic/aqueous extraction steps, with direct consequences for assay compatibility (e.g., DMSO stock solubility, non-specific binding) and fractionation protocols.

Drug Design Lipophilicity Optimization ADME Prediction

The N3-Ethyl Acetate Moiety Provides a Hydrolytically Labile Conjugation Handle Absent in N3-Alkyl or N3-Aryl Analogs

The N3-ethyl acetate substituent is a hydrolytically cleavable ester that can be chemoselectively converted to the corresponding carboxylic acid (quantitative hydrolysis with LiOH or NaOH in aqueous THF/MeOH) . This generates a free carboxylate for amide coupling or conjugation to E3 ligase ligands in PROTAC design. In contrast, the closest N3-aryl analog Moquizone (CAS 19395-58-5; 1-morpholinoacetyl-3-phenylquinazolin-4-one) bears a non-cleavable N3–phenyl bond, while 2-(1-morpholinoethyl)-4(3H)-quinazolinone (CAS 866009-93-0) has a free N3–H that requires protection/deprotection steps for regiospecific functionalisation. The ethyl acetate handle thus shortens the synthetic route to advanced intermediates by at least one protection/deprotection cycle [1].

PROTAC Design Prodrug Synthesis Linker Chemistry

Commercially Available Purity Grade Differentiation: 98% (HPLC) from Leyan versus Typical 95% Bulk Grade

For procurement purposes, the target compound is available at a verified 98% purity (HPLC) from the vendor Leyan (Product No. 1617957) , whereas most generic suppliers list the compound at 95% purity . This 3-percentage-point purity difference corresponds to a 2.5-fold reduction in total impurities (2% vs. 5% w/w). In biochemical or cell-based assays conducted at 10 µM compound concentration, a 5% impurity load equates to approximately 0.5 µM of unknown contaminants—a level sufficient to generate false-positive hits in sensitive target-based screens (e.g., kinase inhibition, GPCR agonism) or to confound SAR interpretation in hit-to-lead campaigns. Selecting the 98% grade reduces this uncertainty proportionally.

Compound Procurement Assay-Grade Purity Reproducibility

Morpholinoethyl-Quinazolinone Scaffold Class Activity: DNA-PK Inhibition and Chemosensitisation as a Lineage-Dependent Differentiator

While direct bioactivity data for the target compound are not publicly available, the 2-morpholino-quinazolin-4-one scaffold class to which it belongs has been demonstrated to act as ATP-competitive DNA-PK inhibitors capable of sensitising cancer cells to doxorubicin. In a head-to-head study of 17 novel 8-aryl-2-morpholino-3,4-dihydroquinazoline derivatives, the most potent compound (14d) exhibited a synergistic antiproliferative effect with doxorubicin via combined DNA-PK and PARP-1 inhibition, while having negligible intrinsic cytotoxicity alone [1]. The target compound's specific 2-(1-morpholinoethyl) substitution pattern, which introduces an α-methyl branch absent in simpler 2-morpholino analogs, may influence the ATP-competitive binding mode and kinase selectivity profile relative to this published series. This class-level evidence supports the use of CAS 866010-12-0 as a structurally differentiated starting point for DNA-PK-focused medicinal chemistry campaigns, where subtle variations in the 2-substituent have been shown to modulate potency and isoform selectivity [1][2].

DNA-PK Inhibition Chemosensitisation Cancer Pharmacology

Recommended Application Scenarios for Ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate (CAS 866010-12-0)


DNA-PK Inhibitor Hit-to-Lead Campaigns Requiring a Pre-Functionalised, Linker-Ready Scaffold

Given the class-validated activity of 2-morpholino-quinazolin-4-ones as DNA-PK ATP-competitive inhibitors (reference compound IC50 ~120 nM) [1], this compound serves as an ideal starting scaffold for medicinal chemistry optimisation. The N3-ethyl acetate group provides a direct conjugation point for installing solubility-enhancing groups, fluorescent tags, or E3 ligase-recruiting moieties (PROTAC design) without requiring de novo N3-alkylation. The α-methyl branch on the morpholinoethyl linker introduces a steric parameter not explored in the published 8-aryl-2-morpholino series [2], enabling novel IP-generating SAR exploration.

PROTAC Linker Precursor Exploiting the N3-Acetate Ester as a Latent Carboxylic Acid

The N3-ethyl acetate ester can be chemoselectively hydrolysed to the corresponding carboxylic acid in a single step [1]. This acid is directly compatible with standard amide-coupling chemistry (HATU, EDC/HOBt) for attachment of PEG-based PROTAC linkers or biotin tags. Unlike Moquizone (which possesses a non-functionalizable N3-phenyl group), the target compound's acetate handle enables modular assembly of bifunctional molecules while preserving the C2-morpholinoethyl pharmacophore intact. This application is supported by precedent showing ethyl (4-oxoquinazolin-3-yl)acetates being used as key synthons for heterocyclic library construction [2].

High-Purity Procurement for Sensitive Biochemical Screening Assays

For laboratories conducting high-throughput screens against kinase panels, epigenetic targets, or protein–protein interaction assays, the 98% HPLC-purity grade available from Leyan [1] is recommended over generic 95% material. The 2.5-fold reduction in total impurities (2% vs. 5% w/w) translates to lower background noise in fluorescence-polarisation and TR-FRET assays, where non-specific binding of hydrophobic contaminants can artificially suppress signal windows. This purity tier is especially critical when screening at compound concentrations ≥10 µM, where 5% impurities equate to ≥500 nM of unknown contaminants.

Quinazolinone Core Replacement in Antiviral RdRp Inhibitor Optimisation

The morpholinoethyl-quinazoline scaffold has demonstrated activity against bovine viral diarrhea virus (BVDV) RNA-dependent RNA polymerase, with the lead N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine achieving an EC50 of 9.7 ± 0.5 µM [1]. The target compound's 2,3-disubstituted quinazolin-4-one core represents a structurally distinct phenotype from the 4-aminoquinazoline series, offering an alternative vector for substituent growth. The N3-ethyl acetate group provides a synthetic entry point for introducing polar or solubilising substituents that may address the solubility and metabolic stability limitations observed in the 4-aminoquinazoline lead series [1].

Quote Request

Request a Quote for ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.